molecular formula C8H7BrFNO2 B11865646 Methyl 2-amino-6-bromo-3-fluorobenzoate

Methyl 2-amino-6-bromo-3-fluorobenzoate

Cat. No.: B11865646
M. Wt: 248.05 g/mol
InChI Key: FRRDYQLQOHCYGC-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromo-3-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2. This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzoate ester framework. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-bromo-3-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of Methyl 2-amino-3-fluorobenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-bromo-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoates, nitrobenzoates, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-6-bromo-3-fluorobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-bromo-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, bromo, and fluoro groups allows it to form strong interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-fluorobenzoate
  • Methyl 2-amino-6-fluorobenzoate
  • Methyl 2-amino-3-bromo-6-fluorobenzoate

Uniqueness

Methyl 2-amino-6-bromo-3-fluorobenzoate is unique due to the specific arrangement of substituents on the benzoate ring, which imparts distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 2-amino-6-bromo-3-fluorobenzoate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3

InChI Key

FRRDYQLQOHCYGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)F)Br

Origin of Product

United States

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